1-(3,5-Difluoro-2-propoxyphenyl)ethanone physical and chemical properties data
1-(3,5-Difluoro-2-propoxyphenyl)ethanone physical and chemical properties data
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the substituted acetophenone, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. As a fluorinated aromatic ketone, this compound represents a valuable building block in medicinal chemistry and materials science, where precise characterization is paramount for predictable behavior in synthetic and biological systems. This document consolidates structural data, predicted physicochemical parameters, and detailed, field-proven experimental protocols for the empirical determination of key properties such as melting point, aqueous solubility, and lipophilicity (LogP). The methodologies are presented with a focus on scientific causality and self-validating systems to ensure accuracy and reproducibility in a research and development setting.
Compound Identification and Structure
1-(3,5-Difluoro-2-propoxyphenyl)ethanone belongs to the class of aromatic ketones, compounds that feature a carbonyl group attached to a phenyl ring.[1][2] The presence of two fluorine atoms and a propoxy group on the aromatic ring significantly influences its electronic properties, reactivity, and metabolic stability, making it an intriguing scaffold for further chemical exploration.
The fundamental identification details for this compound are summarized in the table below.
| Identifier | Data | Source |
| IUPAC Name | 1-(3,5-difluoro-2-propoxyphenyl)ethanone | MolPort[3] |
| CAS Number | 1443331-39-2 | MolPort[3] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | MolPort[3] |
| Molecular Weight | 214.21 g/mol | MolPort[3] |
| Canonical SMILES | CCCOC1=C(C(=O)C)C=C(C=C1F)F | MolPort[3] |
| InChI Key | ZXNUUUDHRSJAGI-UHFFFAOYSA-N | MolPort[3] |
Chemical Structure:
Figure 1: 2D Structure of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.
Physicochemical Properties
Direct experimental data for this specific compound is not widely published. The following table includes predicted values based on computational models and extrapolated properties from structurally similar analogs.
| Property | Value / Description | Notes |
| Physical State | Predicted to be a colorless to pale yellow liquid or low-melting solid. | Based on analogs like 1-(5-Fluoro-2-propoxyphenyl)ethanone.[4] |
| Melting Point | Not experimentally determined. | A standard capillary method is recommended for determination.[5] |
| Boiling Point | Not experimentally determined. | A structurally related compound, 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone, has a predicted boiling point of 209.1°C at 760 mmHg. |
| Solubility | Predicted to be poorly soluble in water; soluble in common organic solvents (e.g., ethanol, dichloromethane). | Based on analogs.[4] An equilibrium shake-flask method is the standard for empirical measurement. |
| Lipophilicity (XLogP3) | ~2.9 (Predicted) | This value suggests moderate lipophilicity. The structurally similar 1-(3,5-Difluoro-2-methoxyphenyl)ethanone has a calculated XLogP3 of 1.8.[6] RP-HPLC is the preferred method for experimental determination. |
Spectral Characterization Insights
While specific spectral data is not publicly available, the structure allows for the confident prediction of key signals in various spectroscopic analyses.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The acetyl group (C(O)CH₃) will appear as a singlet. The propoxy group will present as three distinct signals: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (CH₂) group, and another triplet for the methylene group attached to the oxygen (-OCH₂-). The aromatic region will display complex splitting patterns due to the fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon, typically appearing around 190-200 ppm.[7] Signals for the aromatic carbons will be observed in the 100-160 ppm range, with their chemical shifts and splitting patterns influenced by the fluorine and oxygen substituents. The aliphatic carbons of the propoxy and acetyl groups will appear at higher fields (upfield).
-
Mass Spectrometry: The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be expected at m/z = 214.21. Common fragmentation patterns for acetophenones include the loss of the methyl group ([M-15]+) and the acetyl group ([M-43]+), leading to characteristic fragment ions.
Experimental Protocols for Property Determination
To address the gap in experimental data, the following robust protocols are provided for the characterization of this compound's core physical properties.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[8] This protocol uses a digital melting point apparatus for precision and safety.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. If the solid is in large crystals, gently pulverize it into a fine powder using a mortar and pestle.[8]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus (e.g., a DigiMelt or Mel-Temp).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a preliminary range. Allow the apparatus to cool significantly before the next step.[8][9]
-
Accurate Determination: Set a starting temperature approximately 20°C below the expected or rapidly determined melting point. Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.[5][9]
-
Observation and Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.[9]
-
Record the temperature (T₂) at which the entire sample has completely liquefied.
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For high accuracy, perform the measurement in triplicate using a fresh sample and capillary tube for each run.[5]
Caption: Shake-flask method for equilibrium solubility.
Lipophilicity (LogP) Determination by RP-HPLC
Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. [10]The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable alternative to the traditional shake-flask method, especially for high-throughput screening. [11]It correlates a compound's retention time on a nonpolar stationary phase with its known LogP.
Methodology:
-
System Setup: Use a C18 reversed-phase HPLC column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Calibration Curve Generation:
-
Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Inject each reference compound individually onto the HPLC system under isocratic conditions.
-
Record the retention time (t_R) for each standard. Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀.
-
Plot log(k) versus the known literature LogP values for the standards. Perform a linear regression to generate a calibration curve and its equation (e.g., LogP = m * log(k) + c). [11]3. Sample Analysis:
-
Prepare a stock solution of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone in a suitable solvent.
-
Inject the sample onto the same RP-HPLC system under identical conditions used for the standards.
-
Record its retention time (t_R).
-
-
LogP Calculation:
-
Calculate the capacity factor (k) for the test compound.
-
Substitute this log(k) value into the calibration curve equation to determine the experimental LogP. [11]5. Reporting: Report the experimental LogP value. Measurements should be performed in triplicate for statistical validity.
-
Relationship Diagram: RP-HPLC for LogP Determination
Caption: Logic for determining LogP via RP-HPLC.
Synthesis and Reactivity Overview
Synthesis: Substituted acetophenones are versatile intermediates. [12]While a specific documented synthesis for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone was not found in the initial search, plausible routes can be derived from established organic chemistry principles. One common approach involves the Friedel-Crafts acylation of a corresponding 1,3-difluoro-2-propoxybenzene precursor. Alternatively, synthesis could proceed from a substituted benzoic acid derivative via reaction with an organometallic reagent like methyllithium. The synthesis of related compounds often starts from precursors like 3,5-difluorobromobenzene or 3,5-difluorophenol. [13] Reactivity: The chemical behavior of this molecule is governed by its functional groups:
-
Ketone: The carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol (1-(3,5-difluoro-2-propoxyphenyl)ethanol)[14], and can act as a handle for forming heterocycles.
-
Aromatic Ring: The electron-withdrawing nature of the fluorine atoms and the acetyl group deactivates the ring towards electrophilic aromatic substitution. However, the propoxy group is an activating, ortho-para directing group, leading to complex regiochemical outcomes in substitution reactions.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Based on general principles for handling fluorinated aromatic ketones in a laboratory setting, the following precautions are mandatory:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [15]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [15][16]* Handling: Avoid contact with skin, eyes, and clothing. [17]Keep away from heat, sparks, and open flames. [17]Ground equipment to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [15][17]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [16]
Conclusion
1-(3,5-Difluoro-2-propoxyphenyl)ethanone is a compound of significant interest for chemical synthesis and drug discovery. While publicly available experimental data is limited, its core physicochemical properties can be reliably predicted from its structure and determined empirically using the robust, validated protocols detailed in this guide. Accurate characterization of its melting point, solubility, and lipophilicity is the first and most critical step in unlocking its potential for future research and development applications.
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